molecular formula C2HBrCl2O2 B165882 Bromodichloroacetic acid CAS No. 71133-14-7

Bromodichloroacetic acid

Cat. No. B165882
CAS RN: 71133-14-7
M. Wt: 207.83 g/mol
InChI Key: XSWVFEQKZFUULO-UHFFFAOYSA-N
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Description

Bromodichloroacetic acid belongs to the class of haloacetic acids (HAAs) which are organic disinfection byproducts produced in chlorinated water. They are common contaminants observed in drinking water .


Synthesis Analysis

Improved syntheses of bromochloroacetic acid 1, dibromochloroacetic acid 2, and bromodichloroacetic acid 3, are reported. The acids are identified by elemental analyses, 1 H-NMR spectra, and their mass spectra .


Molecular Structure Analysis

The molecular formula of Bromodichloroacetic acid is C2HBrCl2O2. The average mass is 207.838 Da and the monoisotopic mass is 205.853683 Da .


Chemical Reactions Analysis

Currently, very little information is available regarding bromodichloroacetic acid-induced mechanisms of toxicity and tumorigenesis .


Physical And Chemical Properties Analysis

Bromodichloroacetic acid has a molecular weight of 207.83 g/mol. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has a rotatable bond count of 1. The exact mass is 205.85370 g/mol and the monoisotopic mass is 205.85370 g/mol .

Scientific Research Applications

Formation and Decomposition in Drinking Water

Bromodichloroacetic acid (BDCAA) forms in drinking water containing organic matter disinfected with chlorine-containing compounds when bromide is present. Studies have investigated its decomposition, revealing that BDCAA decomposes to form bromodichloromethane via a decarboxylation pathway. The decomposition rate in water follows a first-order reaction, and the impact of pH and drinking water matrix on this process is minimal (Zhang & Minear, 2002).

Detection and Analysis Techniques

Advanced analytical methods like electrospray ionization, high-field asymmetric waveform ion mobility spectrometry, and mass spectrometry (ESI-FAIMS-MS) have been employed for detecting BDCAA at part-per-trillion levels. This technique is crucial for monitoring water quality and ensuring safe drinking water (Ells et al., 2000).

Ecotoxicology on Marine Life

Research has shown that BDCAA affects estuarine phytoplankton, serving as a proxy for ecosystem productivity. Bioassays indicate that BDCAA causes growth inhibition in various marine species, suggesting significant ecological impacts on phytoplankton community structures (Gordon et al., 2015).

In Vitro Toxicity Studies

Studies have assessed the cytotoxicity and genotoxicity of BDCAA in mammalian cells. The rank order for cytotoxicity and genotoxicity indicated that brominated haloacetic acids like BDCAA exhibit significant in vitro toxicity, highlighting the importance of evaluating these compounds for public health implications (Plewa et al., 2010).

QSAR Model for Mutagenicity Prediction

Quantitative structure-activity relationship (QSAR) models have been developed to predict the direct mutagenicity of haloacetic acids like BDCAA. These models are crucial for assessing the risk of these chemicals in drinking water, especially when experimental data is scarce (Pérez-Garrido et al., 2008).

Impact on Material Properties

Surface modification studies have explored the use of bromoacetic acids, including BDCAA, for modifying the properties of materials like Kevlar fiber. Such modifications can influence tensile strength and adhesion, potentially leading to improved materials for various applications (Lin, 2002).

Health Implications in Disinfection Byproducts

BDCAA, as a disinfection byproduct, has been studied for its potential health implications. Research includes investigating its occurrence in tap water systems and evaluating associated health risks, especially concerning cardiovascular defects and cancer risks (Wright et al., 2016).

Future Directions

Future research should focus on assessing and describing the occurrence of several classes of disinfection by-products (DBPs) in drinking water and developing exposure models of good predictive ability for non-regulated DBPs .

properties

IUPAC Name

2-bromo-2,2-dichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrCl2O2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWVFEQKZFUULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024644
Record name Bromodichloroacetic acid
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Molecular Weight

207.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
Record name BROMODICHLOROACETIC ACID
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bromodichloroacetic acid

CAS RN

71133-14-7
Record name Bromodichloroacetic acid
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Record name Bromodichloroacetic acid
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Record name Bromodichloroacetic acid
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Record name Bromodichloroacetic acid
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Record name BROMODICHLOROACETIC ACID
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Record name BROMODICHLOROACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1,110
Citations
GA Cowman, PC Singer - Environmental science & technology, 1995 - ACS Publications
… Standards for bromodichloroacetic acid and dibromochloroacetic acid were not commercially available but were synthesized for use in this study. Bromochloro-, bromodichloro-, and …
Number of citations: 469 pubs.acs.org
WW Wu, PA Chadik - Journal of Environmental Engineering, 1998 - ascelibrary.org
… acid and trichloroacetic acid), two brominated HAAs (dibromoacetic acid and tribromoacetic acid), and three mixed HAAs (bromochloroacetic acid, bromodichloroacetic acid, and …
Number of citations: 42 ascelibrary.org
ES Hunter III, E Rogers, M Blanton, A Richard… - Reproductive …, 2006 - Elsevier
… Bromochloroacetic acid, bromodichloroacetic acid and dibromochloroacetic acid were purchased from Radian International LLC (Austin, TX, USA). The purities of these chemicals were …
Number of citations: 39 www.sciencedirect.com
Y Xie, RV Rajan, DA Reckhow - Organic mass spectrometry, 1992 - Wiley Online Library
… Mass spectra of methyl esters of ,three common drinking water chlorination by-products, bromodichloroacetic acid, dibromochloroacetic acid and tribromoacetic acid, are presented. The …
Number of citations: 16 onlinelibrary.wiley.com
H Shi, C Adams - Talanta, 2009 - Elsevier
Haloacetic acids (HAAs) and bromate are toxic water disinfection by-products (DBPs) that the US Environmental Protection Agency has regulated in drinking water. Iodoacetic acids (…
Number of citations: 80 www.sciencedirect.com
D Benanou, F Acobas, P Sztajnbok - Water Research, 1998 - Elsevier
A simple and novel method has been developed for the analysis of haloacetic acids (HAAs), disinfection by-products (DBPs) formed during water chlorination. This method can be used …
Number of citations: 63 www.sciencedirect.com
National Toxicology Program - 2015 - ncbi.nlm.nih.gov
… 7, 15, 31, 56, or 131 mg bromodichloroacetic acid/kg body weight to males and 8, 15, 30, 58… bromodichloroacetic acid. No gross or histologic lesions related to bromodichloroacetic acid …
Number of citations: 1 www.ncbi.nlm.nih.gov
JB Harvey, HHL Hong, S Bhusari, TV Ton… - Veterinary …, 2016 - journals.sagepub.com
… study showed an increased incidence of proliferative mammary lesions (hyperplasia, fibroadenoma, adenocarcinoma) in F344/NTac rats exposed to bromodichloroacetic acid (BDCA), …
Number of citations: 2 journals.sagepub.com
Y Qi, C Shang, IMC Lo - Water Research, 2004 - Elsevier
… (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), dibromoacetic acid (DBAA), tribromoacetic acid (TBAA), bromochloroacetic acid (BCAA), bromodichloroacetic acid (…
Number of citations: 85 www.sciencedirect.com
R Xue, H Shi, Y Ma, J Yang, B Hua, EC Inniss… - Chemosphere, 2017 - Elsevier
Free chlorine is a commonly used disinfectant in drinking water treatment. However, disinfection by-products (DBPs) are formed during water disinfection. Haloacetic acids (HAAs) and …
Number of citations: 77 www.sciencedirect.com

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